N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide is a benzothiazole-derived compound featuring a carboxamide group at the 2-position of the benzothiazole core. The substituent chain includes a hydroxy group, a 4-methoxyphenyl moiety, and a methylpropyl group.
The compound’s synthesis likely involves coupling the benzothiazole-2-carboxylic acid with the appropriate amine-containing sidechain. Characterization methods would standardly employ spectroscopic techniques (e.g., IR, NMR, MS) and X-ray crystallography for structural confirmation, as demonstrated in analogous compounds .
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-19(23,11-13-7-9-14(24-2)10-8-13)12-20-17(22)18-21-15-5-3-4-6-16(15)25-18/h3-10,23H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXQUGUKIBKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiazole derivative with an appropriate amine in the presence of coupling agents like carbodiimides.
Attachment of the Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzothiazole derivative is reacted with a hydroxy-methoxyphenyl derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxy-methoxyphenyl moiety can undergo oxidation to form quinones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways.
Protein Binding: It can bind to proteins and alter their conformation, affecting their function.
Electron Transfer: In material science applications, it can participate in electron transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related benzothiazole derivatives:
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity
- Hydrophilic vs. Lipophilic Groups : The target compound’s hydroxy and 4-methoxyphenyl groups may enhance solubility compared to the chlorophenyl group in ’s hydrazinecarboxamide derivative. However, the 4-methoxy group could also improve membrane permeability, similar to diaryl groups in imidazo-benzothiazoles .
- Quaternization Effects: Unlike the N-alkylbenzothiazolium salts in , the target compound lacks a quaternized nitrogen. Quaternization is known to enhance antimicrobial activity by improving cellular uptake or target binding . The carboxamide group in the target compound may instead facilitate hydrogen bonding with biological targets.
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and related case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 319.38 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The benzothiazole moiety may inhibit certain enzymes involved in tumor growth and inflammation.
- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against several human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 4.01 ± 0.95 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing less toxicity towards normal fibroblast cells (MRC-5) at similar concentrations .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been studied for its antimicrobial effects. Preliminary results suggest that it possesses moderate antibacterial activity against various strains of bacteria, potentially making it a candidate for further development as an antimicrobial agent.
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on the efficacy of this compound against lung cancer cells utilized both 2D and 3D culture systems. The results indicated that while the compound was effective in both settings, it exhibited higher potency in 2D cultures compared to 3D models, highlighting the importance of microenvironmental factors in drug response .
- Antimicrobial Testing : A separate investigation into the antimicrobial properties revealed that the compound showed significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized for yield?
- Methodology : Start with a condensation reaction between 1,3-benzothiazole-2-carboxylic acid and the hydroxypropylamine derivative. Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen, as analogous methods for benzothiazole carboxamides suggest . Optimize temperature (60–80°C) and reaction time (12–24 hrs), monitoring progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) improves yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- Methodology : Prioritize ¹H/¹³C NMR to confirm the benzothiazole core and methoxyphenyl substituents. Use FT-IR to validate amide (C=O stretch ~1650 cm⁻¹) and hydroxyl (~3300 cm⁻¹) groups. For mass accuracy, employ HRMS (ESI+) . If NMR signals overlap (e.g., methoxy vs. methylpropyl groups), use 2D NMR (COSY, HSQC) or compare with structurally similar compounds like N-(4-methoxyphenyl)quinolinecarboxamides . Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen against kinase or protease targets due to benzothiazole’s prevalence in enzyme inhibitors . Use in vitro assays (e.g., fluorescence-based enzymatic inhibition) at 1–100 µM concentrations. Include positive controls (e.g., staurosporine for kinases) and assess cytotoxicity via MTT assays on HEK-293 or HeLa cells. For solubility issues, use DMSO stocks (<0.1% final concentration) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodology : Synthesize analogs by modifying:
- Methoxy group position : Replace 4-methoxy with 3-methoxy or halogen (Cl/F) to assess electronic effects .
- Propyl chain : Introduce branching (e.g., isopropyl) or cyclization (e.g., cyclohexyl) to probe steric influence .
Evaluate changes via IC₅₀ comparisons in enzymatic assays and molecular docking (e.g., AutoDock Vina) to map binding interactions .
Q. What computational strategies are effective for predicting its metabolic stability and toxicity?
- Methodology : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate logP, CYP450 metabolism, and hepatotoxicity. For CYP3A4/2D6 interactions, compare with analogs like N-(4-cyclohexylthiazol-2-yl)sulfonylpropanamides . Validate in vitro via microsomal stability assays (rat liver microsomes, NADPH cofactor) and Ames test for mutagenicity .
Q. How can crystallographic data resolve ambiguities in its 3D conformation?
- Methodology : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Collect X-ray diffraction data (Cu-Kα radiation, 100K) and solve structures using SHELX. Compare with reported benzothiazole cocrystals (e.g., 2-aminobenzothiazole derivatives ). Refine hydrogen-bonding networks (e.g., amide-NH⋯O interactions) to confirm stereochemistry .
Q. What experimental approaches address discrepancies in solubility and stability data across studies?
- Methodology : Standardize solvent systems (e.g., PBS pH 7.4, 10% DMSO) and temperature (25°C). Use dynamic light scattering (DLS) to detect aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting cytotoxicity results in different cell lines?
- Methodology : Normalize data to cell doubling times and assay conditions (e.g., serum concentration). Test in isogenic cell lines (e.g., wild-type vs. p53-null) to identify genetic dependencies. Use transcriptomics (RNA-seq) to correlate sensitivity with pathway activation (e.g., apoptosis markers) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
